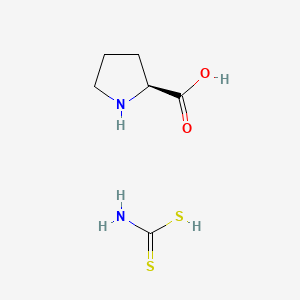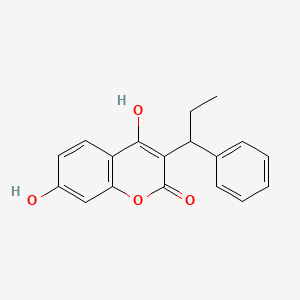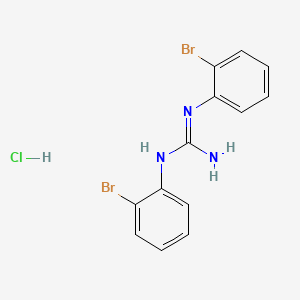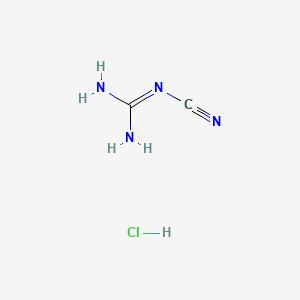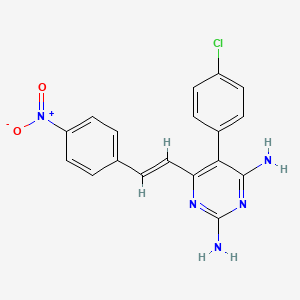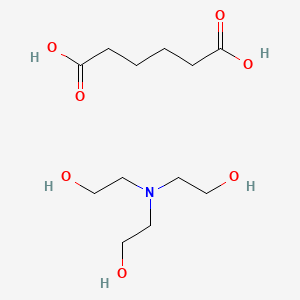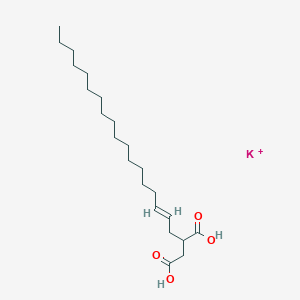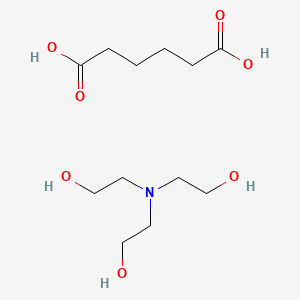
Einecs 249-902-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 249-902-8, also known as diisononyl phthalate, is a widely used plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. Diisononyl phthalate is primarily used in the production of flexible polyvinyl chloride (PVC) products, which are found in a variety of applications including cables, flooring, and medical devices.
准备方法
Synthetic Routes and Reaction Conditions
Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under elevated temperatures. The process involves the following steps:
Esterification: Phthalic anhydride reacts with isononanol to form monoisononyl phthalate.
Transesterification: Monoisononyl phthalate further reacts with isononanol to produce diisononyl phthalate.
Industrial Production Methods
In industrial settings, the production of diisononyl phthalate involves continuous processes to ensure high efficiency and yield. The reaction mixture is typically heated to temperatures between 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Diisononyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, diisononyl phthalate can hydrolyze to form phthalic acid and isononanol.
Oxidation: Under oxidative conditions, diisononyl phthalate can be converted to phthalic acid derivatives.
Substitution: Diisononyl phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and isononanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学研究应用
Diisononyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Used in the production of medical devices such as blood bags and tubing due to its flexibility and durability.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and automotive parts.
作用机制
Diisononyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the material’s flexibility. In biological systems, diisononyl phthalate can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The exact molecular targets and pathways involved in these effects are still under investigation.
相似化合物的比较
Diisononyl phthalate is part of a group of compounds known as phthalates, which are commonly used as plasticizers. Similar compounds include:
- Diethyl phthalate
- Dibutyl phthalate
- Diisodecyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness
Diisononyl phthalate is unique among phthalates due to its specific chemical structure, which provides a balance of flexibility and durability. It is less volatile and has a higher molecular weight compared to some other phthalates, making it suitable for applications requiring long-term stability and performance.
属性
CAS 编号 |
90604-95-8 |
|---|---|
分子式 |
C12H25NO7 |
分子量 |
295.33 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid |
InChI |
InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
InChI 键 |
VGNUTRRATQMMHI-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
相关CAS编号 |
62118-43-8 85030-02-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



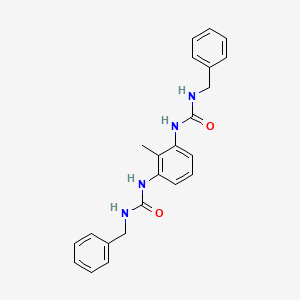
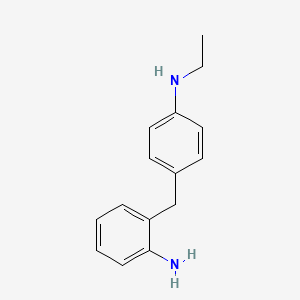
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)
